3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.: 378773-80-9
Cat. No.: VC15607080
Molecular Formula: C23H29N5O2S2
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378773-80-9 |
|---|---|
| Molecular Formula | C23H29N5O2S2 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H29N5O2S2/c1-4-6-9-28-22(30)18(32-23(28)31)15-17-20(26-13-11-25(5-2)12-14-26)24-19-16(3)8-7-10-27(19)21(17)29/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15- |
| Standard InChI Key | MFFALAJNMVCWTJ-SDXDJHTJSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Pyrido[1,2-a]pyrimidin-4-one Core: A fused bicyclic system comprising pyridine and pyrimidine rings, with a ketone group at position 4 . The 9-methyl substituent enhances steric stability, while the 4-ethylpiperazinyl group at position 2 introduces basicity and potential receptor-binding capabilities.
-
Thiazolidin-4-one Moiety: A five-membered ring featuring a thioxo group at position 2 and a butyl chain at position 3. The (Z)-configured methylidene bridge at position 5 connects this moiety to the pyridopyrimidine core, critical for maintaining planar geometry .
-
Piperazinyl Substituent: The 4-ethylpiperazine group contributes to solubility and modulates interactions with biological targets, particularly neurotransmitter receptors .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₅O₂S₂ | |
| Molecular Weight | 471.6 g/mol | |
| IUPAC Name | (5Z)-3-butyl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis of this compound involves sequential reactions to assemble its complex architecture:
-
Formation of the Pyridopyrimidinone Core: Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold.
-
Introduction of the Piperazinyl Group: Nucleophilic substitution at position 2 using 4-ethylpiperazine in the presence of a palladium catalyst achieves regioselective functionalization.
-
Thiazolidinone Ring Construction: A Hantzsch thiazole synthesis between a thiourea derivative and α-bromo ketone precursors forms the thiazolidin-4-one ring .
-
Methylidene Bridge Formation: A Knoevenagel condensation between the thiazolidinone and pyridopyrimidinone intermediates establishes the (Z)-configured methylidene linkage .
Critical Reaction Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume